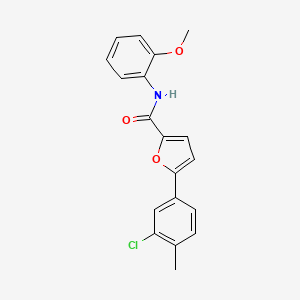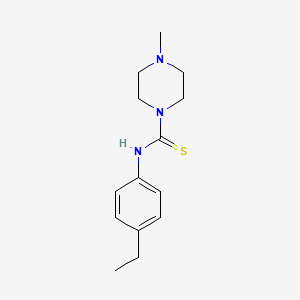
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide, also known as CMF-019, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMF-019 belongs to the class of furan-based compounds and has been extensively studied for its biological properties.
Mécanisme D'action
The exact mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide is not fully understood. However, studies have suggested that 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide works by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has also been shown to inhibit the activity of certain signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which play a crucial role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide exhibits potent anti-inflammatory and anti-cancer effects. 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the activity of certain enzymes and signaling pathways. However, the limitations of using 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in lab experiments include its potential toxicity and the lack of long-term safety data.
Orientations Futures
There are several future directions for research on 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide. One possible direction is to investigate the potential use of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to study the safety and efficacy of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide involves the reaction of 3-chloro-4-methylphenylamine with 2-methoxyphenylacetic acid, followed by cyclization with furan-2-carboxylic acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has been studied for its potential use in various therapeutic areas, including cancer, inflammation, and neurological disorders. Studies have shown that 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide exhibits potent anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways.
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-7-8-13(11-14(12)20)16-9-10-18(24-16)19(22)21-15-5-3-4-6-17(15)23-2/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEPRNYLPYLACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)

![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)




![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)